molecular formula C12H15N3O4 B4703656 Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate

Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate

Cat. No.: B4703656
M. Wt: 265.26 g/mol
InChI Key: HDFXFDAHZVATMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate is an organic compound with the molecular formula C12H15N3O4 This compound is part of the hydrazinecarboxylate family and is characterized by its unique structure, which includes an ethyl ester group, a hydrazinecarboxylate moiety, and a 4-acetylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 4-acetylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through large-scale crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
  • Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate

Uniqueness

Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

ethyl N-[(4-acetylphenyl)carbamoylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-3-19-12(18)15-14-11(17)13-10-6-4-9(5-7-10)8(2)16/h4-7H,3H2,1-2H3,(H,15,18)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXFDAHZVATMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-aminoacetophenone (676 mg, 5 mmol) in THF (25.000 mL) at 0° C. was added triethylamine (1.386 mL, 10.00 mmol) and 4-nitrophenyl chloroformate (1512 mg, 7.50 mmol). The mixture was stirred at room temperature for 2 hours. Then ethyl carbazate (1562 mg, 15.00 mmol) was added, followed by more triethylamine (2.079 mL, 15.00 mmol). The mixture was stirred at 55° C. for 2 hours. Water was then added, extracted with CH2Cl2 twice, washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and concentrated in vacuo. The residue was triturated in ethyl acetate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography (10-80% ethyl acetate/heptane) giving ethyl 2-(4-acetylphenylcarbamoyl)-hydrazinecarboxylate (354 mg, 27%) as a light yellow solid. LC-MS (M+1) 266.1, t=0.79 minutes.
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
1.386 mL
Type
reactant
Reaction Step One
Quantity
1512 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1562 mg
Type
reactant
Reaction Step Two
Quantity
2.079 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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